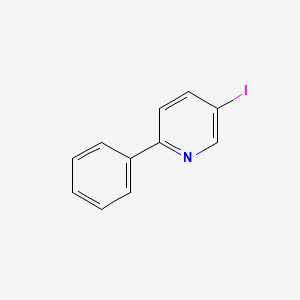

5-Iodo-2-phenylpyridine

Description

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

5-iodo-2-phenylpyridine |

InChI |

InChI=1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

UGYNHDUAFPZDHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Electrophilic Cyclization of N-Propargylic β-Enaminones

One of the most effective and recently developed methods for synthesizing 5-iodo-substituted pyridine derivatives, including 5-iodo-2-phenylpyridine analogs, is via electrophilic cyclization of N-propargylic β-enaminones in the presence of molecular iodine and sodium bicarbonate.

- Procedure : The starting material, typically an N-propargylic β-enaminone, is treated with molecular iodine (I2) and sodium bicarbonate (NaHCO3) in an acetonitrile solvent at moderate temperatures (~82 °C).

- Outcome : This reaction facilitates the intramolecular cyclization and simultaneous iodination at the 5-position of the pyridine ring, yielding the this compound framework with high selectivity.

- Yield : The reported yield for similar compounds such as 5-iodo-2,4-diphenylpyridin-3-yl(phenyl)methanone is approximately 80%, indicating good efficiency.

This method is notable for its mild conditions, operational simplicity, and the ability to introduce iodine electrophilically onto the pyridine ring, which is otherwise challenging due to the electron-deficient nature of pyridines.

Synthesis of Alkynyl-Substituted Pyridines as Precursors

Prior to electrophilic cyclization, the synthesis of suitable alkynyl-substituted pyridines is essential. These intermediates are typically prepared through:

- Synthesis of N-propargylic β-enaminones : This involves the reaction of appropriate ketones with propargyl amines or related precursors under controlled conditions to form β-enaminones bearing an alkyne moiety.

- Subsequent cyclization : The alkynyl substituent on the pyridine ring serves as a reactive handle for electrophilic cyclization and halogenation.

The optimization of this precursor synthesis is critical, as it directly affects the efficiency of the final iodination step.

Alternative Synthetic Routes and Catalytic Methods

While electrophilic cyclization remains the most direct and efficient method, other approaches reported in the literature include:

- Copper(II) triflate-catalyzed synthesis : The reaction of acetophenone with 1,3-diaminopropane in the presence of copper(II) triflate and acidic additives can yield 2-arylpyridines, which may be further functionalized to introduce iodine at the 5-position. However, yields for such catalytic methods vary and are generally moderate (22-51% for 2-arylpyridines).

- Potassium carbonate-mediated cyclization : This base-mediated approach involving γ,δ-alkynyl oximes can afford substituted pyridines, but iodination requires additional steps and reagents.

These alternative routes are less commonly employed for this compound due to lower selectivity or the need for multiple steps.

Reaction Conditions and Optimization

The key parameters influencing the electrophilic cyclization and iodination include:

| Parameter | Typical Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | Acetonitrile (CH3CN) | Good solubility and reaction medium |

| Temperature | ~82 °C | Optimal for cyclization and iodination |

| Iodine (I2) equivalents | Stoichiometric or slight excess | Ensures complete electrophilic iodination |

| Base | Sodium bicarbonate (NaHCO3) | Neutralizes acid formed, improves yield |

| Reaction time | Several hours (e.g., 12 h) | Sufficient for complete conversion |

Optimization studies have demonstrated that deviations from these conditions may reduce yields or lead to side products.

Mechanistic Insights

The electrophilic cyclization mechanism involves:

- Activation of the alkyne moiety by electrophilic iodine species.

- Intramolecular nucleophilic attack by the pyridine nitrogen or adjacent carbon, leading to ring closure.

- Formation of the iodo-substituted pyridine ring system.

This mechanism explains the regioselectivity observed, favoring iodination at the 5-position of the pyridine ring.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic cyclization of N-propargylic β-enaminones | I2, NaHCO3, CH3CN, 82 °C | ~80 | Direct iodination, high regioselectivity |

| Copper(II) triflate-catalyzed synthesis | Cu(OTf)2, acetophenone, 1,3-diaminopropane, acidic additives | 22-51 | Moderate yield, multi-step for iodination |

| K2CO3-mediated cyclization | K2CO3, glycerol, base-mediated cyclization | 74 (for related pyridines) | Requires further iodination steps |

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted phenylpyridines.

Coupling Products: Biaryl compounds.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Reduced phenylpyridines.

Scientific Research Applications

Chemistry: 5-Iodo-2-phenylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the design of bioactive molecules and pharmaceuticals.

Medicine: Its derivatives are investigated for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is also utilized in the development of catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 5-iodo-2-phenylpyridine with other iodopyridine derivatives based on structural features, physicochemical properties, and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C₁₁H₈IN).

Key Observations:

In contrast, electron-withdrawing groups like -CF₃ (in 5-iodo-2-(trifluoromethyl)pyridine) increase electrophilicity, favoring nucleophilic substitution reactions . Chlorine substitution (e.g., 2-chloro-5-iodopyridine) introduces steric and electronic effects that alter metabolic stability compared to purely aromatic derivatives .

Biological Activity: Unlike IUdR, a thymidine analog that incorporates into DNA to inhibit replication or enhance radiosensitivity , this compound lacks evidence of nucleoside-like activity. However, iodopyridines with trifluoromethyl groups (e.g., 5-iodo-2-(trifluoromethyl)pyridine) are explored in radiochemistry for positron emission tomography (PET) tracers . Prodrugs like 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) demonstrate efficient conversion to IUdR in vivo, achieving higher tumor selectivity and reduced systemic toxicity compared to direct IUdR administration .

Toxicity and Pharmacokinetics: IUdR causes significant toxicity (e.g., hematopoietic depression, stomatitis) due to its incorporation into rapidly dividing normal tissues . In contrast, this compound’s toxicity profile is uncharacterized, though its non-nucleoside structure likely limits DNA incorporation. IPdR, as a prodrug, mitigates IUdR toxicity by leveraging hepatic aldehyde oxidase for targeted conversion, achieving a 1.5–3× higher therapeutic index in preclinical models .

Biological Activity

5-Iodo-2-phenylpyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHNI

- Molecular Weight : Approximately 284.1 g/mol

- Iodine Substitution : The presence of an iodine atom at the 5-position of the pyridine ring enhances its lipophilicity and may improve binding interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Interaction : The compound can interact with various receptors, potentially leading to altered signaling pathways.

- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | CC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | Hep-2 (human laryngeal) | 45 | Moderate cytotoxicity observed |

| This compound | MCF-7 (breast cancer) | 60 | Induces apoptosis in treated cells |

| This compound | A549 (lung cancer) | 50 | Effective against proliferative activity |

These results indicate that this compound possesses significant cytotoxic properties, particularly against laryngeal and breast cancer cell lines .

Antiviral Activity

In addition to its cytotoxic effects, research has explored the antiviral properties of derivatives of 2-phenylpyridine, including this compound. Preliminary findings suggest:

- Coxsackievirus B3 Inhibition : The compound demonstrated notable inhibitory activity against Coxsackievirus B3, with a reported IC₅₀ value of approximately 30 µM .

Case Study 1: Antitumor Activity

A study conducted on various derivatives of 2-phenylpyridine revealed that compounds with halogen substitutions, including iodine, exhibited enhanced antitumor activity. The study utilized in vivo models to assess tumor growth inhibition and found that this compound significantly reduced tumor size compared to control groups .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound acted as a competitive inhibitor for certain kinases, leading to altered metabolic rates in treated cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.